molecular formula C26H31FN4O B8488213 2-Imidazolidinone,1-[2-[4-[3-(4-fluorophenyl)-2,5-dimethyl-1h-indol-1-yl]-1-piperidinyl]ethyl]-

2-Imidazolidinone,1-[2-[4-[3-(4-fluorophenyl)-2,5-dimethyl-1h-indol-1-yl]-1-piperidinyl]ethyl]-

Cat. No.: B8488213
M. Wt: 434.5 g/mol
InChI Key: OUEICZGYFSHCOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Imidazolidinone,1-[2-[4-[3-(4-fluorophenyl)-2,5-dimethyl-1h-indol-1-yl]-1-piperidinyl]ethyl]- is a useful research compound. Its molecular formula is C26H31FN4O and its molecular weight is 434.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Imidazolidinone,1-[2-[4-[3-(4-fluorophenyl)-2,5-dimethyl-1h-indol-1-yl]-1-piperidinyl]ethyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Imidazolidinone,1-[2-[4-[3-(4-fluorophenyl)-2,5-dimethyl-1h-indol-1-yl]-1-piperidinyl]ethyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H31FN4O

Molecular Weight

434.5 g/mol

IUPAC Name

1-[2-[4-[3-(4-fluorophenyl)-2,5-dimethylindol-1-yl]piperidin-1-yl]ethyl]imidazolidin-2-one

InChI

InChI=1S/C26H31FN4O/c1-18-3-8-24-23(17-18)25(20-4-6-21(27)7-5-20)19(2)31(24)22-9-12-29(13-10-22)15-16-30-14-11-28-26(30)32/h3-8,17,22H,9-16H2,1-2H3,(H,28,32)

InChI Key

OUEICZGYFSHCOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2C3=CC=C(C=C3)F)C)C4CCN(CC4)CCN5CCNC5=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a corresponding manner the following indole derivatives were prepared: 3-(4-Fluorophenyl)-1-[1-[2-(imidazolidin-2-on-1-yl)ethyl]-4-piperidyl]-5-trifluoromethyl-1H-indole 7b, mp 182°-186° C 1-[1-[2-(Imidazolidin-2-on-1-yl)ethyl]-4-piperidyl]-2-methyl-3-phenyl-1H-indole 7c, mp 179°-183° C.

Synthesis routes and methods II

Procedure details

Ammonium formate (12 g) was added in small portions during 18 h to a refluxing mixture of 2,5-dimethyl-3-(4-fluorophenyl)-1-[1-[2-(imidazolidin-2-on-1-yl)ethyl]1,2,3,6-tetrahydropyridin-4-yl]-1H-indole 6a (1.9 g), 5% palladium on activated carbon (1 g) and ethanol (50 ml). The reaction mixture was cooled to room temperature and the solvents were evaporated in vacuo. After addition of water the mixture was made alkaline with concentrated NaOH and extracted with ethyl acetate (2×50 ml).The combined organic phases were dried (Na2SO4) and the solvents were evaporated in vacuo. This afforded the title compound which crystallized from diethyl ether. Yield 0.2 g, mp 188°-190° C.
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50 mL
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Synthesis routes and methods III

Procedure details

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